molecular formula C20H20N4O4 B13792349 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- CAS No. 87540-51-0

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)-

Cat. No.: B13792349
CAS No.: 87540-51-0
M. Wt: 380.4 g/mol
InChI Key: NZCMLYVMGXLFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, along with ethoxy and trimethoxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- typically involves multi-step synthetic routes. One common method includes the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of ethoxy and trimethoxyphenyl groups allows for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-(2,4,5-trimethoxyphenyl)- lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

87540-51-0

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

6-ethoxy-3-(2,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H20N4O4/c1-5-28-20-13-9-7-6-8-12(13)18-21-22-19(24(18)23-20)14-10-16(26-3)17(27-4)11-15(14)25-2/h6-11H,5H2,1-4H3

InChI Key

NZCMLYVMGXLFPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2C3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.